molecular formula C9H18N2O2S B13603151 3-(Piperazin-1-ylmethyl)tetrahydrothiophene 1,1-dioxide

3-(Piperazin-1-ylmethyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13603151
M. Wt: 218.32 g/mol
InChI Key: RTWBZARDVLIBJK-UHFFFAOYSA-N
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Description

3-(Piperazin-1-ylmethyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C9H18N2O2S It is a derivative of tetrahydrothiophene, featuring a piperazine moiety attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-ylmethyl)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. Common oxidizing agents used in this process include organic peracids such as peracetic acid, perbenzoic acid, and m-chloroperbenzoic acid . The reaction is carried out under neutral conditions, and the workup procedure is straightforward, often involving the conversion of the oxidizing agent into a simpler compound like acetone .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis methods, including the use of large-scale oxidizing agents and continuous flow reactors to ensure efficient and consistent production. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-ylmethyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding sulfone, while reduction can produce the sulfide derivative .

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-ylmethyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, potentially modulating their activity. The thiophene dioxide group may also play a role in its biological activity by participating in redox reactions and forming reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a piperazine moiety and a thiophene dioxide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

3-(piperazin-1-ylmethyl)thiolane 1,1-dioxide

InChI

InChI=1S/C9H18N2O2S/c12-14(13)6-1-9(8-14)7-11-4-2-10-3-5-11/h9-10H,1-8H2

InChI Key

RTWBZARDVLIBJK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1CN2CCNCC2

Origin of Product

United States

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